2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine

Catalog No.
S8302139
CAS No.
M.F
C12H27NOSi
M. Wt
229.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethyla...

Product Name

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine

IUPAC Name

tert-butyl-[2-(3-ethylaziridin-2-yl)ethoxy]-dimethylsilane

Molecular Formula

C12H27NOSi

Molecular Weight

229.43 g/mol

InChI

InChI=1S/C12H27NOSi/c1-7-10-11(13-10)8-9-14-15(5,6)12(2,3)4/h10-11,13H,7-9H2,1-6H3

InChI Key

YELJXPORFJRBJY-UHFFFAOYSA-N

SMILES

CCC1C(N1)CCO[Si](C)(C)C(C)(C)C

Canonical SMILES

CCC1C(N1)CCO[Si](C)(C)C(C)(C)C

2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine is a chemical compound with the molecular formula C14H27NO4Si. It features a unique aziridine ring structure, which is a three-membered cyclic amine, and incorporates a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural characteristics that allow for various functionalizations.

Typical for aziridines, including:

  • Ring-opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of larger, more complex molecules.
  • Functional Group Transformations: The TBDMS group can be removed under acidic or fluoride conditions, allowing for further functionalization of the resulting alcohol.
  • Alkylation Reactions: The nitrogen atom in the aziridine can act as a nucleophile in alkylation reactions, enabling the introduction of various substituents.

The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine typically involves:

  • Formation of the Aziridine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols or amines.
  • Protection of Functional Groups: The TBDMS group is introduced via silylation reactions using tert-butyldimethylsilyl chloride or similar reagents.
  • Purification: The product is usually purified through techniques such as chromatography to obtain the desired purity.

The applications of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine include:

  • Organic Synthesis: As a versatile intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Potential use in drug development due to its unique structural features that may interact with biological targets.

Several compounds share structural similarities with 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(tert-Butyldimethylsilyloxy)ethanolC10H22O3SiContains a TBDMS protecting group; used as an alcohol precursor.
3-EthylazetidineC7H13NSimilar azetidine structure but lacks the TBDMS group; utilized in organic synthesis.
1-Azabicyclo[3.3.0]octaneC8H13NA bicyclic amine that shares a similar nitrogen-containing ring structure; explored for medicinal properties.

Uniqueness

The uniqueness of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine lies in its combination of the TBDMS protecting group and the aziridine ring system, which allows for selective reactivity and functionalization not typically available in simpler structures. This makes it particularly valuable in synthetic chemistry and drug development contexts where precise modifications are required.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.186191019 g/mol

Monoisotopic Mass

229.186191019 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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